2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-bromo-3-methylpyridin-2-yl)ethan-1-ol
- 2-Amino-2-(2-chloro-5-methylpyridin-3-yl)ethan-1-ol
- 2-(Methylamino)-2-(5-methylpyridin-3-yl)ethan-1-ol
Uniqueness
Compared to similar compounds, 2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-2-(5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-7(4-10-3-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3 |
InChI Key |
ILWNZXZNKUEIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(CO)N |
Origin of Product |
United States |
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